ICI-204448

描述

属性

CAS 编号 |

125190-72-9 |

|---|---|

分子式 |

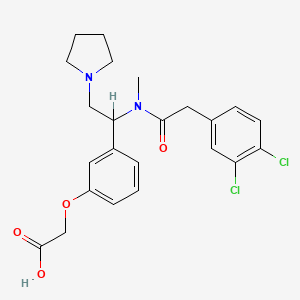

C23H26Cl2N2O4 |

分子量 |

465.4 g/mol |

IUPAC 名称 |

2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid |

InChI |

InChI=1S/C23H26Cl2N2O4/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30) |

InChI 键 |

JKYJSFISYHSNOE-UHFFFAOYSA-N |

SMILES |

CN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

规范 SMILES |

CN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ICI 204448 ICI-204448 N(1)-(2-(N-methyl-3,4-dichlorophenylacetamido)-2-(3-carboxyphenyl)ethyl)pyrrolidine |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICI-204448

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its mechanism of action is centered on the activation of KORs located outside the central nervous system, leading to a range of pharmacological effects, including analgesia, without the centrally-mediated side effects commonly associated with opioid use. This document provides a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the activity of this compound.

Introduction

This compound is a synthetic, non-peptide agonist of the kappa-opioid receptor. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which confers a peripherally selective profile.[1][2] This property has made this compound a valuable research tool for distinguishing between the central and peripheral effects of KOR activation and has been investigated for its therapeutic potential in conditions such as visceral pain and pruritus.[3][4]

Core Mechanism of Action: Kappa-Opioid Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[5] Upon binding, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.

Receptor Binding Profile

While specific quantitative binding data for this compound is not widely available in the public domain, it is characterized as a potent KOR agonist.[2] It has been demonstrated to effectively displace the binding of radiolabeled KOR ligands, such as [3H]-bremazocine, from their receptor binding sites in vitro.[1][2] The table below provides a comparative overview of the binding affinities of several common KOR ligands to illustrate the typical range of potencies.

| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| U-50,488 | Kappa | 0.2 | [6] |

| Salvinorin A | Kappa | 2.66 | [6] |

| Naloxone | Mu > Kappa/Delta | 4.91 (for KOR) | [6] |

| Naltrexone | Non-selective | 0.3 (for KOR) | [6] |

Functional Potency

Functionally, this compound acts as an agonist, stimulating the intracellular signaling pathways coupled to the KOR. This has been demonstrated in various in vitro preparations, including the naloxone-reversible inhibition of electrically-evoked contractions in guinea-pig ileum and mouse vas deferens.[1][2] The functional potency of KOR agonists is often assessed using assays such as [³⁵S]GTPγS binding or cAMP inhibition assays.

| Assay Type | Agonist | EC50 / IC50 |

| Receptor Internalization | U-50,488 | 0.342 nM |

| G-protein Interaction (BRET) | U-69,593 | pEC50 = 8.52 |

| β-Arrestin Recruitment (BRET) | U-69,593 | pEC50 = 6.72 |

Signaling Pathways

Activation of the KOR by this compound triggers two primary signaling cascades: the G-protein dependent pathway and the β-arrestin pathway.[5][7]

G-Protein Dependent Signaling

Canonically, the KOR couples to inhibitory G-proteins (Gαi/o).[6] Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits further contributes to the cellular response by modulating ion channel activity. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[6]

β-Arrestin Dependent Signaling

Upon agonist binding and subsequent phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the KOR. This interaction can lead to receptor desensitization and internalization, as well as initiating a separate wave of signaling that is independent of G-proteins.[5] The β-arrestin pathway has been implicated in some of the adverse effects of KOR agonists, and developing biased agonists that preferentially activate the G-protein pathway is an area of active research.[7]

References

- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

The Peripherally Restricted Kappa-Opioid Receptor Agonist ICI-204448: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI-204448 is a potent and selective kappa-opioid receptor (KOR) agonist that has garnered significant interest within the scientific community due to its unique pharmacological profile.[1] Developed by Imperial Chemical Industries (ICI), this compound was one of the early endeavors to create a peripherally acting analgesic with limited access to the central nervous system (CNS).[1] The rationale behind this approach was to mitigate the undesirable centrally-mediated side effects associated with KOR activation, such as dysphoria, sedation, and psychotomimetic effects, while retaining the beneficial analgesic and anti-inflammatory properties in the periphery. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of KOR agonists as non-addictive analgesics. However, the clinical development of centrally acting KOR agonists was hampered by their adverse effects. Researchers at ICI sought to design a KOR agonist with physicochemical properties that would restrict its passage across the blood-brain barrier. This was achieved by introducing structural modifications intended to increase the molecule's polarity and/or size, thereby limiting its ability to penetrate the CNS.

This compound emerged as a promising candidate from a series of synthesized compounds.[1] Early in vitro and in vivo studies demonstrated its high affinity and efficacy at peripheral KORs, coupled with significantly lower brain concentrations compared to centrally-penetrating KOR agonists like U-50488H.[1]

Synthesis

While the original 1989 publication by Shaw et al. introducing this compound does not provide a detailed, step-by-step synthesis protocol, a plausible synthetic route can be postulated based on the well-established synthesis of aryloxypropanolamine derivatives, a common structural motif in cardiovascular and neurological drug discovery. The proposed synthesis would likely involve the key steps outlined below.

Proposed Synthetic Pathway for this compound

References

An In-depth Technical Guide to the Kappa-Opioid Receptor Selectivity of ICI-204448

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI-204448 is a peripherally restricted agonist of the kappa-opioid receptor (KOR).[1][2][3] Its limited access to the central nervous system (CNS) has made it a subject of interest for therapeutic applications aiming to leverage the peripheral effects of KOR activation while minimizing centrally-mediated side effects such as dysphoria and sedation.[2][4] This technical guide provides a comprehensive overview of the KOR selectivity of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Kappa-Opioid Receptor Selectivity Profile of this compound

Binding Profile

This compound has been shown to displace the binding of the non-selective opioid ligand [³H]-bremazocine from guinea pig cerebellum membranes, a tissue rich in kappa-opioid receptors.[5][6] This indicates a direct interaction with the kappa-opioid receptor.

Functional Activity

The functional activity and selectivity of this compound have been demonstrated in various in vitro and in vivo models:

-

Isolated Tissue Preparations: this compound produces a potent and naloxone-reversible inhibition of electrically-evoked contractions in guinea-pig ileum, mouse vas deferens, and rabbit vas deferens preparations.[5] These tissues are classical models for assessing the activity of opioid receptor agonists.

-

Peripheral Antinociception: In a rat model of mononeuropathy, intraplantar administration of this compound produced a significant antinociceptive effect.[2] This effect was antagonized by the specific kappa-opioid receptor antagonist nor-binaltorphimine, confirming that its analgesic properties are mediated through the kappa-opioid receptor.[2]

-

Inhibition of Colonic Afferent Nerve Activity: In isolated mouse colorectum, this compound demonstrated a concentration-dependent inhibition of afferent responses to distension with an IC50 of 372 nM.

Quantitative Data Summary

While a complete binding affinity profile is not available, the following table summarizes the available functional potency data for this compound.

| Parameter | Value | Species | Tissue/Assay |

| IC50 | 372 nM | Mouse | Colorectum Distension |

Signaling Pathways of the Kappa-Opioid Receptor

Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7] Upon agonist binding, two major signaling pathways are activated: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[7][8][9]

G-Protein Dependent Signaling

This is considered the canonical pathway for KOR-mediated analgesia.[8]

-

G-Protein Activation: Agonist binding induces a conformational change in the KOR, leading to the activation of the associated Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, thus reducing neuronal excitability. The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.

-

β-Arrestin Dependent Signaling

The β-arrestin pathway is primarily associated with receptor desensitization, internalization, and some of the adverse effects of KOR agonists.[8][10]

-

Receptor Phosphorylation: Agonist-bound KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).[10]

-

β-Arrestin Recruitment: Phosphorylated KOR recruits β-arrestin proteins.[1]

-

Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization. It also acts as an adaptor protein to facilitate receptor internalization via clathrin-coated pits.

-

MAPK Pathway Activation: β-arrestin can also act as a scaffold protein to activate mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, p38, and JNK.[1] Activation of the p38 MAPK pathway has been linked to the dysphoric effects of some KOR agonists.[9]

Experimental Protocols

Detailed methodologies for characterizing the kappa-opioid receptor selectivity of a compound like this compound typically involve radioligand binding assays to determine binding affinity and functional assays to assess agonist activity.

Radioligand Binding Assay for Opioid Receptor Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for mu, delta, and kappa opioid receptors.[11]

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human mu, delta, or kappa opioid receptors (e.g., CHO or HEK293 cells).

-

Radioligands: [³H]-DAMGO (mu-selective), [³H]-DPDPE (delta-selective), [³H]-U69,593 (kappa-selective).

-

Unlabeled selective antagonists for non-specific binding determination (e.g., Naloxone).

-

Test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Increasing concentrations of the test compound (this compound).

-

A fixed concentration of the appropriate radioligand (typically at its Kd concentration).

-

Cell membrane suspension.

-

For non-specific binding wells, add a high concentration of an unlabeled antagonist.

-

-

Incubation: Incubate the plates at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional Agonist Activity (EC50 and Emax Determination)

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[12][13][14]

-

Materials:

-

Cell membranes expressing the kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS.

-

GDP (Guanosine diphosphate).

-

Test compound (this compound).

-

A known kappa-opioid receptor agonist as a positive control (e.g., U-50,488).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Increasing concentrations of the test compound (this compound) or positive control.

-

GDP (to a final concentration of 10-30 µM).

-

Cell membrane suspension.

-

For non-specific binding wells, add a high concentration of unlabeled GTPγS.

-

-

Pre-incubation: Pre-incubate the plates at 30°C for 15 minutes.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described in the radioligand binding assay protocol.

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding) from the resulting dose-response curve.

-

Conclusion

This compound is a valuable pharmacological tool and a potential therapeutic candidate due to its selective agonist activity at peripheral kappa-opioid receptors. While a detailed quantitative binding profile across all opioid receptor subtypes remains to be fully elucidated in publicly accessible literature, its functional selectivity is well-documented. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the properties of this compound and similar compounds. Understanding the nuances of its interaction with the kappa-opioid receptor and the downstream signaling cascades is crucial for the development of novel peripherally-acting analgesics with improved safety profiles.

References

- 1. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 10. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Purification and Functional Reconstitution of Monomeric μ-Opioid Receptors: ALLOSTERIC MODULATION OF AGONIST BINDING BY Gi2 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Profile of ICI-204448

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its pharmacological profile is characterized by high affinity and functional activity at peripheral KORs, with markedly limited access to the central nervous system (CNS). This unique characteristic has positioned this compound as a valuable research tool for differentiating peripheral from central kappa-opioid-mediated effects and as a potential therapeutic agent for conditions where peripheral KOR activation is desirable without the centrally-mediated side effects commonly associated with opioid agonists. This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, in vitro and in vivo functional activity, and available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented.

Receptor Binding Affinity

This compound demonstrates a high affinity for the kappa-opioid receptor. This has been primarily determined through radioligand binding assays, where this compound competes with known radiolabeled kappa-opioid ligands for binding to receptor sites in tissue homogenates.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| Kappa (κ) | [3H]-Bremazocine | Guinea-pig cerebellum | Data not explicitly quantified in seminal literature; described as potent displacement. | [1][2] |

| Mu (μ) | Not specified | Not specified | Significantly lower affinity compared to kappa receptors. | [1][2] |

| Delta (δ) | Not specified | Not specified | Significantly lower affinity compared to kappa receptors. | [1][2] |

Note: While seminal studies describe potent displacement of kappa-selective radioligands, specific Ki values for this compound are not consistently reported in publicly available literature. The selectivity for the kappa receptor over mu and delta receptors is a key feature of its pharmacological profile.

In Vitro Functional Activity

The functional agonist activity of this compound at the kappa-opioid receptor has been demonstrated in various isolated tissue preparations. In these assays, the compound inhibits electrically-evoked smooth muscle contractions, an effect that is reversible by the opioid antagonist naloxone, confirming its action via opioid receptors.

Table 2: In Vitro Functional Activity of this compound

| Assay | Tissue Preparation | Species | Measured Effect | Potency (IC50/EC50 in nM) | Antagonist Reversibility | Reference |

| Electrically-evoked contractions | Ileum | Guinea-pig | Inhibition | Potent | Naloxone-reversible | [1][2] |

| Electrically-evoked contractions | Vas deferens | Mouse | Inhibition | Potent | Naloxone-reversible | [1][2] |

| Electrically-evoked contractions | Vas deferens | Rabbit | Inhibition | Potent | Naloxone-reversible | [1][2] |

Note: Similar to the binding affinity data, specific IC50/EC50 values for this compound are not consistently reported in the primary literature. The compound is described as a "potent" inhibitor of these contractions.

In Vivo Activity

In vivo studies have corroborated the peripherally selective nature and antinociceptive effects of this compound.

Antinociceptive Effects

In a rat model of peripheral mononeuropathy, local administration of this compound produced a significant antinociceptive effect. This effect was localized to the site of administration and was blocked by the co-administration of a kappa-opioid receptor antagonist, further supporting a peripherally mediated mechanism of action.[3]

Table 3: In Vivo Antinociceptive Activity of this compound

| Animal Model | Nociceptive Test | Route of Administration | Effective Dose | Antagonist Blockade | Reference |

| Rat Mononeuropathy | Paw pressure vocalization | Intraplantar | 40-50 µg | Nor-binaltorphimine | [3] |

Central Nervous System Penetration

Ex vivo binding studies in mice have shown that following subcutaneous administration, this compound is well absorbed. However, the brain levels of this compound were found to be substantially lower than those of other kappa-agonists like U-50488H, indicating limited access to the central nervous system.[1][2]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, and half-life, are not extensively reported in the available scientific literature. The primary focus of published studies has been on its pharmacological effects and its utility as a peripherally selective tool.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.

Methodology:

-

Tissue Preparation: Guinea-pig cerebella are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Assay Incubation: In a multi-well plate, the membrane homogenate is incubated with a fixed concentration of a kappa-selective radioligand (e.g., [3H]-bremazocine) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Tissue Bioassay (Electrically-Evoked Contractions)

Objective: To assess the functional agonist activity of this compound at the kappa-opioid receptor.

Methodology:

-

Tissue Preparation: A segment of the guinea-pig ileum, mouse vas deferens, or rabbit vas deferens is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.[4][5]

-

Electrical Stimulation: The tissue is subjected to electrical field stimulation at a set frequency (e.g., 0.1 Hz) to elicit regular, twitch-like contractions.[6][7]

-

Drug Addition: Once a stable baseline of contractions is established, cumulative concentrations of this compound are added to the organ bath.

-

Measurement of Response: The inhibition of the electrically-evoked contractions is measured isometrically.

-

Antagonism: To confirm the involvement of opioid receptors, the assay can be repeated in the presence of an opioid antagonist like naloxone.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition (IC50 or EC50) is calculated.

Signaling Pathways

As a kappa-opioid receptor agonist, this compound is expected to activate intracellular signaling pathways typical for this G-protein coupled receptor (GPCR). The KOR primarily couples to inhibitory G-proteins (Gi/Go).

Upon binding of this compound to the KOR, the following canonical signaling cascade is initiated:

-

G-protein Activation: The Gi/Go protein is activated, leading to the dissociation of its α and βγ subunits.

-

Downstream Effector Modulation:

-

The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit can directly interact with and modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (inhibiting calcium influx).

-

-

MAPK Pathway Activation: Activation of KORs can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK).[8][9][10][11][12] This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.

Conclusion

This compound is a well-characterized peripherally selective kappa-opioid receptor agonist. Its potent activity at peripheral KORs, coupled with its limited ability to cross the blood-brain barrier, makes it an invaluable tool for elucidating the physiological and pathophysiological roles of peripheral kappa-opioid systems. While specific quantitative data on its binding affinity, in vitro potency, and pharmacokinetics are not extensively detailed in publicly accessible literature, its qualitative pharmacological profile is well-established. Further research to quantify these parameters would be beneficial for its potential development as a therapeutic agent for peripherally-mediated disorders such as visceral pain and inflammation.

References

- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE ACTION OF MORPHINE AND RELATED SUBSTANCES ON CONTRACTION AND ON ACETYLCHOLINE OUTPUT OF COAXIALLY STIMULATED GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guinea Pig Ileum [sheffbp.co.uk]

- 6. Electrically induced opiate-like inhibition of the guinea-pig ileum: cross-tolerance to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypersensitivity of the opioid-tolerant guinea pig ileum to electrical stimulation after abrupt agonist removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies of Functionally Selective Kappa Opioid Receptor Agonists that Modulate ERK 1/2 Phosphorylation While Preserving G Protein Over βArrestin2 Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Landscape of Peripheral Kappa-Opioid Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The opioid crisis has necessitated the exploration of safer, non-addictive analgesics. Peripherally restricted kappa-opioid receptor (KOR) agonists have emerged as a promising class of therapeutics, offering the potential for potent pain relief without the centrally-mediated side effects associated with traditional opioids, such as euphoria, dysphoria, and respiratory depression.[1][2] This technical guide provides an in-depth analysis of the in vivo effects of these compounds, summarizing key preclinical and clinical data, detailing experimental methodologies for their evaluation, and illustrating the underlying signaling mechanisms.

Introduction to Peripheral Kappa-Opioid Receptors

Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are G-protein coupled receptors (GPCRs) expressed throughout the central and peripheral nervous systems.[3][4] While central KOR activation is associated with analgesia, it also produces undesirable effects like sedation and dysphoria, limiting the therapeutic utility of non-selective KOR agonists.[2][3] However, KORs are also located on the peripheral terminals of sensory neurons and on immune cells.[3][4] Targeting these peripheral receptors offers a strategy to mitigate pain and inflammation at its source, while minimizing brain exposure and the consequent adverse effects.[5]

In Vivo Analgesic and Anti-Inflammatory Effects

Peripheral KOR agonists have demonstrated significant efficacy in a variety of animal models of pain and inflammation, as well as in human clinical trials.

Preclinical Efficacy

The analgesic and anti-inflammatory properties of peripheral KOR agonists have been extensively studied in rodent models. The following tables summarize the quantitative data for several key compounds.

Table 1: Analgesic Efficacy of Peripheral KOR Agonists in Rodent Models

| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose (ED50 or equivalent) | Reference |

| Difelikefalin (CR845) | Rat | Visceral (colorectal distension) | Intravenous | Not specified, but significant pain reduction observed | [4] |

| Asimadoline | Rat | Visceral (colorectal distension) | Oral | 0.5 mg/kg | [6] |

| Rat | Inflammatory (Freund's complete adjuvant) | Intraplantar | 0.1-3.2 mg (dose-dependent antinociception) | [7] | |

| Nalfurafine | Mouse | Inflammatory (formalin test) | Subcutaneous | 15, 30, and 60 µg/kg (dose-dependent anti-nociception) | [8] |

| Mouse | Thermal (tail withdrawal) | Subcutaneous | Significant dose-dependent anti-nociception at 15, 30, and 60 µg/kg | [8] | |

| U50,488H | Mouse | Thermal (tail flick) | Intra-tail | ED50: 3.1 µg | [9] |

| JT09 | Rat | Peripheral Pain | Oral | ED50: 4.7 mg/kg (comparable to morphine) | [10] |

Table 2: Anti-Inflammatory Efficacy of Peripheral KOR Agonists in Rodent Models

| Compound | Animal Model | Effect | Route of Administration | Dose | Reference |

| Asimadoline | Rat | Increased paw volume and temperature (pro-inflammatory at later time points) | Intraplantar | 1.6 mg | [7] |

| CR845 | Rat | Reduced carrageenan-induced hind paw edema | Not specified | Not specified | [11] |

Clinical Efficacy

Several peripheral KOR agonists have advanced to clinical trials, with notable success in treating pruritus and some forms of pain.

Table 3: Clinical Efficacy of Peripheral KOR Agonists

| Compound | Condition | Key Findings | Dosage | Reference |

| Difelikefalin (CR845) | Uremic Pruritus in Hemodialysis Patients | 49.1% of patients had a ≥3-point decrease in WI-NRS score vs. 27.9% for placebo (p<0.001). Significant improvement in itch-related quality of life. | 0.5 µg/kg IV, three times a week | [12] |

| Postoperative Pain | Statistically significant reductions in pain intensity and opioid-related side effects. | Not specified | [13] | |

| Asimadoline | Irritable Bowel Syndrome (IBS) | Significantly lower area under the curve for pain intensity during colonic distension vs. placebo. | 0.5 mg single oral dose | [14] |

| Chronic treatment (0.5 mg and 1.0 mg) associated with adequate relief of pain and discomfort in IBS-D patients. | 0.5 mg and 1.0 mg | [6] | ||

| Nalfurafine | Uremic Pruritus in Hemodialysis Patients | Significant reduction in itch scores. | 2.5 µg and 5 µg oral daily | [15] |

| Pruritus in Chronic Liver Disease Patients | Significant reduction in VAS scores for itch. | 2.5 µg and 5 µg oral daily | [15] |

In Vivo Side Effect Profile

A major advantage of peripherally restricted KOR agonists is their reduced incidence of central nervous system (CNS) side effects.

Table 4: Side Effect Profile of Peripheral KOR Agonists in Clinical Trials

| Compound | Common Adverse Events | Notable Absences of CNS Effects | Reference |

| Difelikefalin (CR845) | Diarrhea, dizziness, vomiting (more common than placebo) | No evidence of respiratory depression, dysphoria, or abuse potential. | [12][16] |

| Asimadoline | Well-tolerated at therapeutic doses (0.5 to 1.0 mg b.i.d.). Higher doses (e.g., 10 mg) have been associated with increased pain in some contexts. | Minimal CNS effects at therapeutic doses. | [6][7] |

| Nalfurafine | Insomnia, somnolence, constipation. | Lack of typical KOR agonist-induced side effects like anhedonia and psychotomimesis. | [8][15] |

Experimental Protocols for In Vivo Assessment

The following are detailed methodologies for key experiments used to evaluate the in vivo effects of peripheral KOR agonists.

Acetic Acid-Induced Writhing Test (Visceral Pain)

This model is widely used to screen for peripheral analgesic activity.[1]

-

Principle: Intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of visceral pain. The number of writhes is counted, and a reduction in this number by a test compound indicates analgesic activity.

-

Animals: Typically male ICR mice weighing 20-30 grams.

-

Procedure:

-

Acclimatize animals to the testing environment.

-

Administer the test compound or vehicle via the desired route (e.g., orally or subcutaneously) at a predetermined time before acetic acid injection.

-

Inject 0.5-1% acetic acid solution (typically 10 mL/kg) intraperitoneally.[1]

-

Immediately place the mouse in an observation chamber.

-

Record the number of writhes for a set period, often 10-20 minutes, starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Carrageenan-Induced Paw Edema (Inflammation and Inflammatory Pain)

This is a classic model to assess the anti-inflammatory properties of a compound.[2]

-

Principle: Subplantar injection of carrageenan, a seaweed extract, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The increase in paw volume or thickness is measured over time as an index of inflammation.

-

Animals: Wistar rats or C57BL/6J mice are commonly used.[2]

-

Procedure:

-

Measure the baseline paw volume or thickness of the animals using a plethysmometer or calipers.

-

Administer the test compound or vehicle.

-

After an appropriate absorption time, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[2]

-

Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed around 5 hours post-injection.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Randall-Selitto Test (Mechanical Nociception)

This test measures the response to a gradually increasing mechanical stimulus.[3]

-

Principle: A device applies a linearly increasing pressure to the animal's paw. The pressure at which the animal withdraws its paw is taken as the pain threshold. Analgesic compounds increase this threshold.

-

Animals: Rats are commonly used.

-

Procedure:

-

Habituate the animal to the handling and the apparatus.

-

Administer the test compound or vehicle.

-

At a predetermined time, place the animal's paw on the plinth of the algesimeter.

-

Apply a constantly increasing pressure to the paw.

-

Record the pressure at which the animal vocalizes or struggles to withdraw its paw. A cut-off pressure is set to avoid tissue damage.

-

-

Data Analysis: The withdrawal threshold is recorded, and the percentage increase in pain threshold is calculated for treated groups compared to the control group.

Signaling Pathways of Peripheral Kappa-Opioid Receptors

Peripheral KORs are Gi/o-coupled GPCRs. Their activation initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signaling. The two major signaling pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein-Dependent Signaling

This is considered the canonical pathway for KOR-mediated analgesia.

-

Mechanism:

-

A KOR agonist binds to the receptor, causing a conformational change.

-

This activates the associated heterotrimeric Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits.

-

The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).

-

The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. It also activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, making it less likely to fire an action potential.

-

β-Arrestin-Dependent Signaling

The β-arrestin pathway is implicated in receptor desensitization and internalization, and potentially some of the adverse effects of KOR agonists, although its role in the periphery is still being fully elucidated.

-

Mechanism:

-

Upon prolonged or strong agonist binding, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).

-

This phosphorylation promotes the binding of β-arrestin to the receptor.

-

β-arrestin binding can lead to the uncoupling of the receptor from G-proteins, leading to desensitization.

-

β-arrestin also acts as a scaffold protein, recruiting other signaling molecules such as mitogen-activated protein kinases (MAPKs) like p38, which can have various downstream effects. It is hypothesized that this pathway may contribute to some of the unwanted effects of KOR agonism.

-

References

- 1. Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]

- 6. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]

- 7. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Interactions in the Voltage Sensor Controlling Gating Properties of CaV Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Voltage-Gated Calcium Channels by RGK Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Peripheral kappa opioid receptor activation drives cold hypersensitivity in mice | Semantic Scholar [semanticscholar.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. kjpp.net [kjpp.net]

The Cardiovascular Profile of ICI-204448: A Peripherally Acting Kappa-Opioid Agonist

An In-depth Technical Guide for Cardiovascular Researchers

Abstract

ICI-204448 is a potent and selective kappa-opioid receptor agonist characterized by its limited ability to cross the blood-brain barrier. While extensively studied for its analgesic properties, its cardiovascular effects are less well-documented. This technical guide provides a comprehensive overview of the available cardiovascular research on this compound and the broader class of kappa-opioid agonists. It is intended for researchers, scientists, and drug development professionals investigating the cardiovascular implications of peripherally restricted opioid receptor modulation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's cardiovascular profile.

Introduction

The endogenous opioid system, comprising peptides and their receptors (mu, delta, and kappa), plays a significant role in nociception, mood, and reward. Kappa-opioid receptors (KORs) are of particular interest due to their potential to induce analgesia with a reduced risk of the adverse effects associated with mu-opioid agonists, such as respiratory depression and addiction. This compound has been developed as a peripherally selective KOR agonist to minimize central nervous system side effects like dysphoria and sedation.[1] Understanding the cardiovascular profile of such agents is critical for their therapeutic development, as opioid receptors are also present in cardiovascular tissues and can influence cardiac function and hemodynamics. This guide synthesizes the current knowledge of this compound's effects on the cardiovascular system, placed within the broader context of KOR agonist pharmacology.

Cardiovascular Effects of this compound

Direct research on the cardiovascular effects of this compound is limited but has provided key insights into its peripheral actions. A pivotal study in conscious squirrel monkeys demonstrated that this compound elicits a cardiovascular response characterized by a significant increase in heart rate with minimal impact on blood pressure.

Quantitative Data

The following table summarizes the dose-dependent effects of intravenously administered this compound on heart rate and blood pressure in conscious squirrel monkeys.

| Dose of this compound (mg/kg, i.v.) | Change in Heart Rate (beats/min) | Change in Mean Arterial Pressure (mmHg) |

| 0.003 | ~ +15 | ~ +2 |

| 0.01 | ~ +25 | ~ +3 |

| 0.03 | ~ +40 | ~ +5 |

| 0.1 | ~ +50 | ~ +4 |

Data extracted from a study in conscious squirrel monkeys. The values are approximate changes from baseline.[2]

Experimental Protocol: Cardiovascular Monitoring in Conscious Squirrel Monkeys

The following methodology was employed to assess the cardiovascular effects of this compound:

-

Subjects: Conscious squirrel monkeys were used for the experiments.

-

Drug Administration: this compound was administered intravenously (i.v.).

-

Data Collection: Changes in heart rate and blood pressure were monitored for 30 minutes following drug administration.

-

Dosing Schedule: A single dose was administered per day, with at least a two-day washout period between different doses.

-

Control: Saline was used as a control.

-

Statistical Analysis: The significance of the observed effects was determined using appropriate statistical methods (e.g., ANOVA).[2]

General Cardiovascular Effects of Kappa-Opioid Agonists

The cardiovascular effects of KOR agonists can be complex and sometimes contradictory, depending on the specific compound, dose, route of administration, and animal model used.[3] Some studies have reported hypotensive and bradycardic effects, while others have observed pressor and tachycardic responses.[4][5]

Opioid Receptor-Dependent and Independent Actions

While many cardiovascular effects of KOR agonists are mediated by opioid receptors, some actions, particularly those of the arylacetamide class, may be independent of these receptors and result from direct actions on cardiac tissue.[6][7] For instance, the KOR agonist U-50,488H has been shown to have direct depressant effects on cardiac contractility and electrical excitability that are not blocked by opioid antagonists.[8]

Central vs. Peripheral Sites of Action

The cardiovascular effects of KOR agonists can originate from both central and peripheral sites. Central administration of KOR agonists can lead to hypotension and bradycardia.[9] Conversely, peripherally acting agonists like this compound appear to primarily influence heart rate, suggesting a peripheral mechanism of action.[1][2] The increase in heart rate observed with this compound supports the involvement of peripheral kappa receptors in cardiovascular regulation.[2]

Signaling Pathways

The intracellular signaling pathways activated by KORs in cardiovascular tissues are not fully elucidated but are generally understood to follow the canonical G-protein coupled receptor (GPCR) signaling cascade.

KOR Signaling Pathway

Caption: General signaling pathway of a kappa-opioid receptor agonist like this compound.

Experimental Workflow for Cardiovascular Assessment

Caption: Workflow for assessing the cardiovascular effects of this compound.

Discussion and Future Directions

The available evidence suggests that this compound, as a peripherally acting KOR agonist, has a distinct cardiovascular profile characterized by an increase in heart rate without significant changes in blood pressure. This effect is likely mediated by peripheral KORs. However, the broader literature on KOR agonists reveals a complex and sometimes inconsistent pattern of cardiovascular responses, highlighting the need for further research.

Future investigations should aim to:

-

Elucidate the specific subtypes of KORs involved in the cardiovascular effects of this compound.

-

Investigate the downstream intracellular signaling pathways in cardiac and vascular tissues following this compound administration.

-

Conduct studies in different animal models, including models of cardiovascular disease, to better understand the therapeutic potential and safety profile of this compound.

-

Explore the potential for opioid receptor-independent cardiovascular effects of this compound.

Conclusion

This compound presents a unique pharmacological profile with its primary cardiovascular effect being an increase in heart rate, mediated through peripheral kappa-opioid receptors. This distinguishes it from some other kappa-opioid agonists that can induce hypotension and bradycardia. For researchers and drug developers, understanding this specific cardiovascular signature is crucial for the continued exploration of peripherally restricted kappa-opioid agonists as therapeutic agents. Further detailed mechanistic studies are warranted to fully characterize its impact on the cardiovascular system.

References

- 1. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiorenal Effects of Kappa Opioid Peptides During Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa-opioid receptors behind the blood-brain barrier are involved in the anti-hypertensive effects of systemically administered kappa-agonists in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular responses to kappa opioid agonists in intact and adrenal demedullated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The opioid receptor independent actions of kappa receptor agonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cardiovascular actions of the kappa-agonist, U-50,488H, in the absence and presence of opioid receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic centrally mediated cardiovascular effects of a kappa opioid agonist and an alpha2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on ICI-204448: A Technical Guide on Preclinical Assessment

Disclaimer: This document summarizes the publicly available scientific literature regarding the initial preclinical assessment of ICI-204448. A comprehensive toxicological profile, including dedicated studies on acute, sub-chronic, or chronic toxicity, is not available in the published literature. The information presented herein is based on pharmacological studies and the known characteristics of kappa-opioid receptor agonists as a class.

Introduction to this compound

This compound is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1] It was developed to elicit the therapeutic effects of KOR activation, such as analgesia, while minimizing the centrally-mediated adverse effects associated with non-selective KOR agonists.[2][3] Its limited access to the central nervous system (CNS) is a key feature, attributed to its physicochemical properties.[2][3] Research has primarily focused on its potential as a peripheral analgesic and for other conditions such as pruritus and myocardial infarction.[1] One study noted that unlike some other KOR agonists, this compound was ineffective in attenuating pelvic nerve activity, suggesting a nuanced pharmacological profile.[4]

Known Pharmacological Profile

Initial studies have characterized this compound as a potent KOR agonist. It effectively displaces the binding of the kappa-opioid ligand [3H]-bremazocine from guinea-pig cerebellum membranes.[2][5] In functional assays, it produces a potent and naloxone-reversible inhibition of electrically-evoked contractions in isolated tissues such as the guinea-pig ileum, mouse vas deferens, and rabbit vas deferens.[2] Ex vivo binding studies in mice have demonstrated that this compound is well absorbed after subcutaneous administration, but the brain levels achieved are substantially lower than those of CNS-penetrant kappa-agonists like U-50488H.[2]

Inferred Toxicological Profile and Class-Related Effects of Kappa-Opioid Agonists

Due to the absence of specific toxicity studies for this compound, its potential for adverse effects is inferred from the known toxicological profile of the kappa-opioid agonist drug class. Activation of KORs can lead to a range of physiological effects. While peripherally selective agents like this compound are designed to avoid central effects, a comprehensive toxicological assessment would be required to confirm this.

The development of brain-penetrating KOR agonists has been hindered by side effects such as sedation and dysphoria.[6] While peripherally restricted KOR agonists are expected to have a better safety profile, they are not without potential class-related side effects.[7][8]

Table 1: Potential Adverse Effects Associated with Kappa-Opioid Receptor Agonists

| System/Category | Potential Adverse Effect | Primarily Central or Peripheral | Reference |

| Central Nervous System | Dysphoria, Aversion, Hallucinations | Central | [7][9] |

| Sedation, Drowsiness | Central | [7][8] | |

| Dizziness | Both | [8] | |

| Gastrointestinal | Nausea, Vomiting | Both | [8] |

| Constipation | Peripheral | [8] | |

| Dry Mouth | Peripheral | [8] | |

| Cardiovascular | Hypotension (low blood pressure) | Both | [8] |

| Renal/Urinary | Diuresis | Both | [7] |

| Other | Paresthesia (prickling sensation) | Peripheral | [8] |

| Headache | Both | [8] |

It is important to note that the primary advantage of peripherally selective KOR agonists is the significant reduction in centrally-mediated side effects.[6][8]

Experimental Protocols

Detailed protocols for toxicity studies of this compound are not available. However, protocols for assessing its pharmacological activity have been published. Below is a representative protocol for evaluating the antinociceptive effects of this compound in a rat model of mononeuropathy.[10]

Protocol: Assessment of Antinociceptive Effect in a Rat Model of Mononeuropathy

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Mononeuropathy: Moderate constriction of the sciatic nerve.

-

Test Substance: this compound ((R,S)-N-[2-(N-methyl-3,4-dichloro-phenylacetamido)-2-(3-carboxyphenyl)-ethyl]pyrrolidine hydrochloride).

-

Administration: Intraplantar (i.pl.) injection into the nerve-injured paw.

-

Dose Groups: 20, 30, 40, and 50 micrograms.

-

Nociceptive Test: Vocalization thresholds to paw pressure were measured.

-

Procedure:

-

Establish a baseline vocalization threshold for each animal.

-

Administer the assigned dose of this compound to the nerve-injured paw.

-

Measure the vocalization threshold at specified time points post-administration.

-

A separate group of animals receives the vehicle as a control.

-

To confirm the kappa-opioid receptor-mediated effect, a specific antagonist like nor-binaltorphimine can be co-injected.

-

-

Endpoint: A significant increase in the vocalization threshold compared to baseline and vehicle-treated animals indicates an antinociceptive effect.

Visualizations

As no specific toxicity pathways for this compound have been described, the following diagrams illustrate the general signaling pathway of kappa-opioid receptors and a standard workflow for preclinical safety evaluation.

References

- 1. ICI-204,448 - Wikipedia [en.wikipedia.org]

- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Do Kappa Opioid Receptor Agonists Work? For Pain, Uses, Side Effects [rxlist.com]

- 9. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]

- 10. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ICI-204448: A Peripherally Selective κ-Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and pharmacological characteristics of ICI-204448, a potent and peripherally selective κ-opioid receptor (KOR) agonist. This document synthesizes critical data on its chemical properties, biological activity, and the experimental methodologies used to characterize its function.

Core Molecular and Chemical Properties

This compound is a synthetic compound designed to act as a κ-opioid agonist with limited penetration of the central nervous system (CNS).[1][2] Its chemical name is (RS)-[3-[1-[[(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C23H26Cl2N2O4 (free base)[2] |

| C23H26Cl2N2O4.HCl (hydrochloride salt) | |

| Molecular Weight | 465.37 g/mol (free base)[2] |

| 501.84 g/mol (hydrochloride salt) | |

| CAS Number | 121264-04-8 |

| Appearance | Powder |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Room temperature for short-term; -20°C for long-term (up to 1 month); -80°C for extended periods (up to 6 months)[3] |

Biological Activity and Mechanism of Action

This compound is a potent agonist of the κ-opioid receptor, a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating KORs, which are expressed in the central and peripheral nervous systems. Due to its physicochemical properties, this compound has limited ability to cross the blood-brain barrier, leading to predominantly peripheral effects.[1]

Upon binding to the KOR, this compound initiates a signaling cascade that is characteristic of Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and inhibit neurotransmitter release, which are the basis for its analgesic and other pharmacological effects.

While the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, are primarily mediated by G protein signaling, the recruitment of β-arrestin2 is associated with undesirable side effects like dysphoria and sedation.[4] The development of G protein-biased KOR agonists, which preferentially activate the G protein pathway over β-arrestin2 recruitment, is an active area of research to create safer therapeutics.[4][5][6] The specific biased agonism profile of this compound has not been extensively reported in the available literature.

Kappa-Opioid Receptor Signaling Pathway

References

- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICI-204,448 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biased Ligands at the Kappa Opioid Receptor: Fine-Tuning Receptor Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ICI-204448 in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its limited access to the central nervous system makes it a valuable research tool for distinguishing between central and peripheral kappa-opioid receptor-mediated effects.[1][2] These application notes provide detailed protocols for the use of this compound in common laboratory experiments.

Data Presentation

| Assay Type | Species/Tissue | Observed Effect | Effective Concentration/Dose | Antagonist | Reference |

| In Vivo | |||||

| Antinociception (Paw Pressure) | Rat (Sciatic Nerve Constriction Model) | Significant antinociceptive effect | 40-50 µg (intraplantar) | nor-binaltorphimine (20-30 µg) | [3] |

| In Vitro | |||||

| Receptor Binding | Guinea Pig (Cerebellum Membranes) | Displacement of [3H]-bremazocine | Data not available | - | [1][2][4] |

| Isolated Tissue Contraction | Guinea Pig (Ileum) | Potent, naloxone-reversible inhibition of electrically-evoked contractions | Data not available | Naloxone | [1][2] |

| Isolated Tissue Contraction | Mouse (Vas Deferens) | Potent, naloxone-reversible inhibition of electrically-evoked contractions | Data not available | Naloxone | [1][2] |

| Isolated Tissue Contraction | Rabbit (Vas Deferens) | Potent, naloxone-reversible inhibition of electrically-evoked contractions | Data not available | Naloxone | [1][2] |

Experimental Protocols

In Vivo Experiment: Antinociception in a Rat Model of Peripheral Mononeuropathy

This protocol is adapted from the chronic constriction injury (CCI) model, a well-established method for inducing neuropathic pain.

Objective: To assess the peripheral antinociceptive effects of this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

nor-binaltorphimine (kappa-opioid antagonist)

-

Anesthetic (e.g., isoflurane)

-

Sterile surgical instruments

-

4-0 chromic gut sutures

-

Paw pressure algesimeter (e.g., Randall-Selitto apparatus)

-

Vehicle for drug dissolution (e.g., saline)

Protocol:

-

Induction of Mononeuropathy (CCI Model):

-

Anesthetize the rat following approved institutional animal care and use committee protocols.

-

Make a small incision on the lateral aspect of the mid-thigh to expose the common sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle and skin layers with appropriate sutures.

-

Allow the animals to recover for 7-14 days to allow for the development of hyperalgesia.

-

-

Drug Administration:

-

Dissolve this compound and nor-binaltorphimine in the appropriate vehicle.

-

For antagonist studies, co-administer nor-binaltorphimine with this compound.

-

Administer the drug solution via intraplantar injection into the paw of the nerve-injured hindlimb. A typical injection volume is 50 µL.

-

-

Assessment of Nociception:

-

At various time points after drug administration (e.g., 15, 30, 60, 120 minutes), measure the paw withdrawal threshold in response to mechanical pressure using a paw pressure algesimeter.

-

Apply a gradually increasing pressure to the plantar surface of the hind paw until the rat vocalizes or withdraws its paw.

-

Record the pressure at which the withdrawal response occurs as the vocalization threshold.

-

Compare the thresholds of the drug-treated group to a vehicle-treated control group.

-

Experimental Workflow for In Vivo Antinociception Study

In Vitro Experiment: Isolated Guinea Pig Ileum Assay

Objective: To determine the inhibitory effect of this compound on electrically-evoked contractions of the guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g)

-

Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

-

This compound

-

Naloxone (opioid antagonist)

-

Organ bath with stimulating electrodes

-

Isotonic transducer and data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Protocol:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig.

-

Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution.

-

Gently remove the contents of the ileum and cut it into 2-3 cm segments.

-

Mount a segment in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One end of the tissue should be attached to a fixed hook and the other to an isotonic transducer.

-

Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of 1 g, with regular washing every 15 minutes.

-

-

Electrical Field Stimulation (EFS):

-

Apply EFS using platinum electrodes placed parallel to the tissue.

-

Use parameters that elicit consistent submaximal twitch contractions (e.g., 0.1 Hz frequency, 0.5 ms pulse duration, supramaximal voltage).

-

-

Drug Application:

-

Once stable twitch responses are obtained, add this compound to the organ bath in a cumulative concentration-dependent manner.

-

Allow the effect of each concentration to stabilize before adding the next.

-

To confirm the kappa-opioid receptor-mediated effect, pre-incubate a separate tissue preparation with naloxone for 20-30 minutes before constructing the this compound concentration-response curve.

-

-

Data Analysis:

-

Measure the amplitude of the twitch contractions before and after the addition of the drug.

-

Express the inhibitory effect of this compound as a percentage of the baseline twitch amplitude.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50 value.

-

In Vitro Experiment: Isolated Mouse Vas Deferens Assay

Objective: To evaluate the inhibitory effect of this compound on the contractile response of the mouse vas deferens.

Materials:

-

Male mouse (25-30 g)

-

Physiological salt solution (e.g., Krebs-Henseleit or similar)

-

This compound

-

Naloxone

-

Organ bath with stimulating electrodes

-

Isotonic transducer and data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Protocol:

-

Tissue Preparation:

-

Humanely euthanize the mouse.

-

Isolate the vasa deferentia and place them in the physiological salt solution.

-

Carefully clean the tissues of fat and connective tissue.

-

Mount the vas deferens in the organ bath containing the physiological salt solution at 37°C and aerated with carbogen. Attach one end to a fixed point and the other to an isotonic transducer.

-

Allow the tissue to equilibrate for 30-45 minutes under a resting tension of 0.5 g, with washes every 15 minutes.

-

-

Electrical Field Stimulation:

-

Induce twitch responses by applying EFS with appropriate parameters (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).

-

-

Drug Application and Data Analysis:

-

Follow the same procedure as described for the guinea pig ileum assay (steps 3 and 4) to determine the inhibitory effect of this compound and its antagonism by naloxone.

-

In Vitro Experiment: Isolated Rabbit Vas Deferens Assay

Objective: To assess the effect of this compound on the contractility of the rabbit vas deferens, a tissue known to be sensitive to kappa-opioid agonists.

Materials:

-

Male rabbit

-

Physiological salt solution

-

This compound

-

Naloxone

-

Organ bath with stimulating electrodes

-

Isotonic transducer and data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Protocol:

-

Tissue Preparation:

-

Humanely euthanize the rabbit.

-

Isolate the vasa deferentia and place them in the physiological salt solution.

-

Clean the tissues and mount them in an organ bath as described for the mouse vas deferens, under a resting tension of 1 g.

-

Allow for a 60-minute equilibration period with regular washes.

-

-

Electrical Field Stimulation, Drug Application, and Data Analysis:

-

Follow the procedures outlined in the guinea pig ileum and mouse vas deferens protocols to elicit twitch responses and evaluate the effect of this compound. The rabbit vas deferens is particularly responsive to kappa agonists, which depress contractions.[5]

-

References

- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Profile of activity of kappa receptor agonists in the rabbit vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of ICI-204448

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research on ICI-204448 is limited. The information presented here is based on available data identifying it as a peripherally selective κ-opioid receptor (KOR) agonist and is supplemented with established, generalized protocols for in vivo studies of similar compounds.[1][2][3][4][5] These protocols should be adapted to specific experimental goals and institutional guidelines.

Introduction

This compound is an experimental drug identified as a potent κ-opioid receptor (KOR) agonist.[2][3][4][5] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, making it a peripherally selective agent.[1][2][3] This property allows researchers to investigate the effects of KOR activation in peripheral tissues while minimizing centrally-mediated effects such as sedation or dysphoria.[1][2] In vivo studies have explored its potential for antinociceptive (pain relief) effects, particularly in models of peripheral neuropathy.[1] Its peripheral selectivity makes it a valuable tool for distinguishing between central and peripheral KOR-mediated mechanisms.[4]

1.1 Principle of Action

This compound acts by binding to and activating KORs, which are G-protein coupled receptors. In peripheral sensory neurons, KOR activation generally leads to the inhibition of neuronal excitability and a reduction in the release of pro-inflammatory neuropeptides, contributing to its analgesic effects. The compound has been shown to displace the binding of KOR ligands like [3H]-bremazocine from guinea-pig cerebellum membranes.[2][3]

Materials and Reagents

-

Compound: this compound hydrochloride (CAS: 121264-04-8)

-

Vehicle: Sterile saline (0.9% NaCl) or as determined by solubility tests. Note: this compound hydrochloride is soluble to 100 mM in DMSO.[6] For in vivo use, further dilution in saline or other aqueous buffers is required.

-

Test Subjects: Male Sprague-Dawley rats (200-250g) are a common model.[1] Mice can also be used.[2][3] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Administration Supplies: Syringes (1 mL), appropriate gauge needles (e.g., 27G for subcutaneous or intraplantar injection).

-

KOR Antagonist (for specificity testing): Nor-binaltorphimine (nor-BNI).

Experimental Protocols

3.1 Drug Preparation

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. For long-term storage, aliquot and store at -20°C or -80°C for up to 1 or 6 months, respectively.[5]

-

On the day of the experiment, thaw the stock solution and dilute to the final desired concentration using sterile saline.

-

The final concentration of the vehicle (e.g., DMSO) should be kept low (typically <5%) and consistent across all treatment groups, including the vehicle control.

-

Vortex the final solution thoroughly before administration.

3.2 Animal Handling and Acclimatization

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Allow animals to acclimatize to the facility for at least 7 days before any experimental procedures.

-

Handle animals for several days prior to testing to minimize stress-induced variability.

3.3 Protocol: Peripheral Antinociception in a Neuropathy Model

This protocol is adapted from a study investigating this compound in a rat model of mononeuropathy.[1]

-

Induction of Neuropathy (e.g., Chronic Constriction Injury - CCI):

-

Anesthetize the rat following approved institutional protocols.

-

Surgically expose the sciatic nerve in one hind limb.

-

Place loose ligatures around the nerve to induce a moderate constriction.

-

Close the incision and allow the animal to recover for 10-14 days to allow neuropathic pain symptoms to develop.

-

-

Experimental Groups:

-

Group 1: Vehicle control

-

Group 2-5: this compound (e.g., 20, 30, 40, 50 µg doses)[1]

-

Group 6: this compound (effective dose, e.g., 40 µg) + nor-BNI (KOR antagonist)

-

Group 7: nor-BNI alone

-

-

Drug Administration:

-

Administer the assigned treatment via intraplantar (i.pl.) injection directly into the plantar surface of the nerve-injured hind paw. Administration volume should be low (e.g., 50-100 µL).

-

For antagonist studies, co-inject nor-BNI with this compound in the same paw.[1]

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Measure nociceptive thresholds at baseline (before injection) and at set time points post-injection (e.g., 15, 30, 60, 120 minutes).

-

Use a paw pressure test where a steadily increasing force is applied to the paw. The force at which the rat vocalizes or withdraws its paw is recorded as the vocalization/withdrawal threshold.[1]

-

An increase in the threshold indicates an antinociceptive (analgesic) effect.

-

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Dose-Response of this compound on Nociceptive Thresholds Data are hypothetical and for illustrative purposes.

| Treatment Group | Dose (µg, i.pl.) | N | Baseline Threshold (g) | Peak Threshold (g) at 60 min | % Change from Baseline |

| Vehicle | - | 8 | 45.2 ± 3.1 | 46.5 ± 3.5 | +2.9% |

| This compound | 20 | 8 | 44.8 ± 2.9 | 55.1 ± 4.0 | +23.0% |

| This compound | 30 | 8 | 45.5 ± 3.3 | 68.2 ± 5.1 | +49.9% |

| This compound | 40 | 8 | 44.9 ± 2.8 | 85.3 ± 6.2 | +89.9% |